Poly-D-lysine hydrobromide

Beschreibung

Significance of Synthetic Polycations in Biological Research Methodologies

Synthetic polycations, or polymers with repeating positive charges, are of paramount importance in biological and biomedical research. acs.orgnih.gov Their positive charge allows them to interact with negatively charged molecules and surfaces, a fundamental principle that underpins many of their applications. absin.net Natural and synthetic polycations are investigated for their potential as biocides and as carriers for the delivery of drugs and genes. bohrium.com

The cell membrane, rich in negatively charged sialic acid residues and other anionic components, is a primary target for polycation interaction. This electrostatic attraction is harnessed to promote cell adhesion to otherwise non-permissive surfaces, a critical step in many cell culture-based experiments. sigmaaldrich.comsigmaaldrich.com Beyond simple adhesion, synthetic polycations are explored for their potential in a variety of biomedical applications, including the development of new drug carriers and gene delivery vectors. nih.govresearchgate.net

The controlled synthesis of these polymers allows for the fine-tuning of their properties, such as molecular weight and charge density, which in turn influences their interaction with biological systems. biologists.com This has led to the development of a diverse range of polycationic compounds, each with specific characteristics tailored for different research needs. For instance, polymers like polyethyleneimines are noted for their ability to complex and transfect genetic material. acs.org The study of these interactions at a molecular level is crucial for designing effective and biocompatible materials for therapeutic and research purposes. bohrium.com

Overview of Poly-D-lysine Hydrobromide's Role as a Versatile Research Substrate

This compound (PDLHB) is a chemically synthesized polyamino acid. sigmaaldrich.comalamanda-polymers.com It is a water-soluble and positively charged polymer that serves a multitude of functions in biological and biomedical research. sigmaaldrich.com One of its most common applications is as a coating for culture dishes and other surfaces to enhance cell attachment. mpbio.commpbio.com This is achieved through the electrostatic interaction between the positively charged polymer and the negatively charged ions on the cell membrane. sigmaaldrich.commpbio.com This enhanced adhesion is particularly beneficial for the culture of fastidious cell types, such as primary neurons and certain cancer cell lines. sigmaaldrich.com

The "D" in Poly-D-lysine denotes that it is composed of the D-isomer of the amino acid lysine (B10760008). This is a key feature, as it makes the polymer resistant to degradation by cellular enzymes, which typically recognize and break down the naturally occurring L-isomers. mpbio.commpbio.com This resistance ensures the stability of the coated surface over the course of long-term experiments. merckmillipore.com

The hydrobromide salt form of Poly-D-lysine allows it to exist as a crystalline solid that is readily soluble in aqueous solutions. sigmaaldrich.comsigmaaldrich.com The molecular weight of the polymer can be varied, which affects its viscosity and the number of available cell attachment sites. absin.netsigmaaldrich.com Higher molecular weight versions offer more binding sites per molecule. sigmaaldrich.comsigmaaldrich.com

Beyond its primary role in cell culture, PDLHB has been utilized in a variety of other research applications. These include its use in the microencapsulation of islets, the preparation of chromosomal spreads, and as a component in drug and gene delivery systems. mpbio.commpbio.com For example, it has been conjugated to other molecules to enhance their cellular uptake. mpbio.comavantorsciences.com

The versatility and reliability of this compound have solidified its position as a fundamental tool in the academic research community, enabling a wide range of studies from basic cell biology to the development of novel therapeutic strategies.

| Property | Description | Source(s) |

| Chemical Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| Synonym(s) | PDLHB | sigmaaldrich.com |

| Form | Solid, white to off-white powder | sigmaaldrich.com |

| Solubility | Water soluble | sigmaaldrich.comsigmaaldrich.com |

| Charge | Polycationic (positively charged) | sigmaaldrich.comsigmaaldrich.com |

| Primary Function | Cell adhesion promoter | sigmaaldrich.comsigmaaldrich.com |

| Mechanism of Action | Enhances electrostatic interaction between the cell membrane and the culture surface | sigmaaldrich.commpbio.com |

| Research Application | Description of Use | Source(s) |

| Cell Culture | Coating for culture dishes, plates, and slides to promote the attachment and growth of various cell types, including primary neurons and cancer cells. | sigmaaldrich.commpbio.comscientificlabs.com |

| Microscopy | Coating of slides and coverslips to immobilize cells and tissues for imaging. | sigmaaldrich.comsigmaaldrich.com |

| Neuroscience | Facilitating the attachment and neurite outgrowth of neuronal cells in culture. | sigmaaldrich.commerckmillipore.com |

| Tissue Engineering | Supporting the creation of scaffolds for cell growth and tissue regeneration. | sigmaaldrich.com |

| Drug and Gene Delivery | Used as a carrier to protect and guide therapeutic agents to target cells and tissues. | nih.govsigmaaldrich.com |

| Other Applications | Microencapsulation of islets, preparation of chromosomal spreads, and conjugation to other molecules to enhance cellular uptake. | mpbio.commpbio.com |

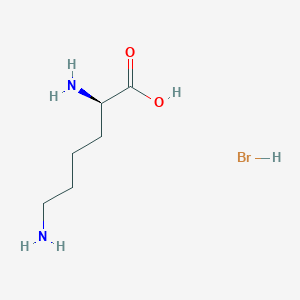

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXAGTSTSPYCEP-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27964-99-4 | |

| Details | Compound: Poly-D-lysine hydrobromide | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanisms Governing Poly D Lysine Hydrobromide Mediated Cellular Interactions

Electrostatic Interactions in Cell Adhesion Enhancement

The fundamental principle behind the cell-adhering property of Poly-D-lysine (PDL) lies in its cationic nature. mdpi.com When a culture surface is coated with PDL, it acquires a net positive charge. biomat.itsigmaaldrich.com This is because the lysine (B10760008) residues within the polymer chain possess primary amino groups that are protonated at physiological pH, resulting in a polycationic surface. alamanda-polymers.comsigmaaldrich.com

Conversely, the surface of most mammalian cells carries a net negative charge. thermofisher.comjetlifescience.com This negative charge is primarily due to the presence of anionic molecules such as sialic acid residues on glycoproteins and glycolipids embedded in the cell membrane, as well as phosphate (B84403) groups in phospholipids. mpbio.comresearchgate.net

The opposing charges of the PDL-coated surface and the cell membrane lead to a strong, non-specific electrostatic attraction. researchgate.net This interaction effectively bridges the gap between the cell and the substrate, promoting firm adhesion. researchgate.net This is particularly beneficial for fastidious cell types, such as primary neurons, which have a low natural affinity for untreated plastic or glass surfaces. wpiinc.comthermofisher.com The use of PDL provides a secure anchor for these cells, which is essential for their survival, proliferation, and differentiation in vitro. jetlifescience.comwitec.ch

Unlike natural extracellular matrix (ECM) proteins that mediate cell attachment through specific receptor-ligand binding (e.g., integrins), the adhesion mediated by PDL is non-specific. thermofisher.com This means that it does not typically involve the activation of specific cell signaling pathways that are triggered by ECM proteins. biomat.itrevvity.com This can be an advantage in certain experimental contexts where researchers wish to study cellular processes without the confounding influence of ECM-mediated signaling.

The molecular weight of the Poly-D-lysine hydrobromide can influence the effectiveness of cell attachment. Higher molecular weight polymers offer more positively charged sites per molecule, potentially leading to stronger adhesion. alamanda-polymers.comcellsystems.euabsin.net However, lower molecular weight polymers are less viscous and can be easier to handle. alamanda-polymers.comcellsystems.eu

It is important to note that while the L-enantiomer, Poly-L-lysine (PLL), can also be used for cell adhesion, Poly-D-lysine is often preferred for long-term cultures. wpiinc.combiomat.it This is because PDL is resistant to degradation by cellular proteases, which can break down PLL over time. wpiinc.combiomat.it

Table 1: Factors Influencing Electrostatic Interactions in Cell Adhesion

| Factor | Description | Impact on Adhesion |

|---|---|---|

| Poly-D-lysine Coating | Creates a net positive charge on the culture substrate. biomat.itsigmaaldrich.com | Enhances attraction to negatively charged cell membranes. thermofisher.comjetlifescience.com |

| Cell Membrane Charge | Possesses a net negative charge due to anionic molecules. mpbio.comresearchgate.net | Facilitates electrostatic binding to the positively charged surface. researchgate.net |

| Interaction Type | Non-specific electrostatic attraction. thermofisher.com | Does not typically involve specific cell surface receptors. biomat.itrevvity.com |

| Molecular Weight | Higher molecular weight provides more binding sites. alamanda-polymers.comcellsystems.euabsin.net | Potentially stronger cell adhesion. cellsystems.euabsin.net |

| Enzymatic Stability | Poly-D-lysine is resistant to cellular proteases. wpiinc.combiomat.it | Provides a stable surface for long-term cell cultures. wpiinc.com |

Substrate-Cell Membrane Interface Dynamics in Vitro

The interaction between a cell and a Poly-D-lysine coated surface is not a static event but rather a dynamic process that unfolds at the substrate-cell membrane interface. Upon initial contact, the electrostatic forces draw the cell towards the surface, leading to a rapid flattening and spreading of the cell. researchgate.net

Studies using techniques like total internal reflection fluorescence microscopy (TIRFM) and reflection interference contrast microscopy (RICM) have provided insights into the topography and dynamics of the cell membrane during adhesion to poly-lysine coated surfaces. These studies have shown that even on a homogeneously coated surface, the cell membrane does not form a uniform, flat contact. nih.gov Instead, the adhesion zone is a dynamic landscape characterized by regions of close contact interspersed with areas where the membrane is more distant from the substrate. nih.gov

For instance, research on red blood cells adhering to poly-L-lysine surfaces has revealed the formation of complex patterns, such as ripples and stipples, in the membrane's fluorescently labeled components. nih.gov These patterns emerge over time, on the scale of minutes, which is consistent with the timescale of long-range lipid diffusion. nih.gov This suggests a rearrangement of membrane components within the contact zone.

Furthermore, the dynamics of the cell membrane, including fluctuations in its height, can be influenced by the presence of serum in the culture medium. In the absence of serum, cells tend to spread with a smoother periphery and form a tighter attachment to the substrate. nih.gov In contrast, in the presence of serum, the cell membrane exhibits larger fluctuations. nih.gov

The strength of the adhesion can also influence the dynamics at the interface. On strongly adhesive surfaces like poly-lysine, cells may exhibit less migration compared to surfaces with specific adhesion molecules like fibronectin. researchgate.net This is because the strong, non-specific electrostatic forces can essentially "glue" the cell to the substrate. researchgate.net

Research has also explored the combination of Poly-D-lysine with other materials to create more complex and functionalized surfaces. For example, creating nanofilms by layering PDL with other polymers like gelatin can result in hydrophilic, biocompatible surfaces that promote cell adhesion and growth. researchgate.net

Table 2: Research Findings on Substrate-Cell Membrane Interface Dynamics

| Research Focus | Key Findings | Experimental Techniques |

|---|---|---|

| Cell Spreading and Membrane Topography | Cell adhesion on poly-lysine is a dynamic process leading to cell spreading. researchgate.net The contact zone is not uniform, showing regions of varying proximity to the substrate. nih.gov | Total Internal Reflection Fluorescence Microscopy (TIRFM), Reflection Interference Contrast Microscopy (RICM). nih.gov |

| Membrane Component Rearrangement | Fluorescently labeled lipids in the cell membrane rearrange into patterns like ripples and stipples over time. nih.gov | Fluorescence Microscopy. nih.gov |

| Influence of Serum | The absence of serum leads to smoother cell spreading and tighter attachment. The presence of serum results in larger membrane fluctuations. nih.gov | Interference Reflection Microscopy (IRM). nih.gov |

| Adhesion Strength and Cell Motility | Strong electrostatic adhesion on poly-lysine can limit cell migration compared to surfaces with specific adhesion molecules. researchgate.net | Variable-Angle Total Internal Reflection Fluorescence Microscopy (vaTIRF). researchgate.net |

| Surface Modification | Layering Poly-D-lysine with other polymers can create biocompatible nanofilms that enhance cell adhesion and growth. researchgate.net | Quartz Crystal Microbalance, Atomic Force Microscopy. researchgate.net |

Poly D Lysine Hydrobromide in Advanced Cell Culture Methodologies

General Cell Adhesion Promotion for Diverse Cell Types

Poly-D-lysine (PDL) hydrobromide is a key reagent for promoting the adhesion of a wide variety of cell types to solid substrates. sigmaaldrich.com Its primary function is to create a positively charged surface that facilitates the attachment of cells, which typically have a net negative charge on their membranes. sigmaaldrich.com This electrostatic interaction is non-specific, making PDL a versatile tool for numerous cell culture applications. sigmaaldrich.com It is particularly beneficial for cells that adhere weakly to untreated plastic or glass surfaces, such as primary neurons, glial cells, and certain cell lines. wpiinc.com The synthetic nature of PDL ensures that it does not introduce biological impurities that could affect experimental outcomes.

Adherent Cell Culture Systems and Their Optimization

In adherent cell culture, the substrate plays a critical role in cell survival, proliferation, and differentiation. Poly-D-lysine hydrobromide is used to modify the surface of culture vessels, such as plates and flasks, to create a more favorable environment for cell attachment. jetlifescience.com This is especially important in serum-free or reduced-serum culture conditions where the absence of serum proteins, which normally aid in cell attachment, can hinder cell growth. gbo.com The use of PDL-coated surfaces can lead to improved cell attachment rates, with some studies reporting over 90% attachment and over 95% viability of attached cells. jetlifescience.com The molecular weight of the PDL polymer can influence its effectiveness, with higher molecular weight versions providing more attachment sites per molecule. merckmillipore.comscientificlabs.ieabsin.net However, lower molecular weight PDL is less viscous and easier to handle. merckmillipore.commpbio.com A common range of molecular weight for PDL used in cell culture is between 75 and 150 kD. jetlifescience.comgbo.com

The optimization of adherent cell culture systems using PDL involves considering factors such as the concentration of the coating solution, the type of substrate, and the specific cell type being cultured. Different cell lines, such as HEK-293, PC12, and L929, have shown improved adhesion and growth on PDL-coated surfaces. gbo.com

Substrate Preparation and Coating Techniques for Cell Adhesion

The preparation of PDL-coated substrates is a straightforward process. sigmaaldrich.comwpiinc.com Generally, a stock solution of this compound is prepared in sterile, deionized water. mpbio.comthermofisher.com This stock solution is then diluted to a working concentration, typically ranging from 50 to 100 µg/mL, in a suitable buffer such as phosphate-buffered saline (PBS) or a borate (B1201080) buffer. merckmillipore.comnih.gov

The coating procedure involves incubating the culture surface with the PDL working solution for a specific duration, which can range from a few minutes to overnight at room temperature. sigmaaldrich.comthermofisher.commerckmillipore.com Following incubation, the excess PDL solution is removed, and the surface is rinsed thoroughly with sterile water to remove any unbound polymer, as residual PDL can be toxic to cells. thermofisher.comthermofisher.com The coated surface is then allowed to dry completely before introducing the cells and culture medium. thermofisher.com

For glass substrates, which can be more challenging for cell attachment, pre-treatment with acid or a magnesium acetate (B1210297) solution may be necessary to ensure an even coating of PDL. The method of PDL application, such as simple adsorption versus covalent binding, can also impact the quality and longevity of the cell culture. sigmaaldrich.comfrontiersin.org

Below is a table summarizing typical coating parameters for this compound:

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Molecular Weight | 70,000-150,000 Da | thermofisher.com |

| Stock Solution Concentration | 2 mg/mL in distilled water | thermofisher.com |

| Working Solution Concentration | 50 µg/mL in D-PBS | thermofisher.comthermofisher.com |

| Coating Volume | 150 µL/cm² | thermofisher.com |

| Incubation Time | 1 hour at room temperature | thermofisher.comthermofisher.com |

| Rinsing | 3 times with distilled water | thermofisher.comthermofisher.com |

Neuronal Cell Culture and Neurobiology Research

This compound is an indispensable tool in neurobiology research, particularly for the culture of neurons. wpiinc.comthe-scientist.com Neurons are anchorage-dependent cells that require a suitable substrate for attachment, survival, and the development of their complex structures, such as axons and dendrites. wpiinc.com PDL provides a stable, positively charged surface that promotes robust adhesion of these sensitive cells. wpiinc.com Unlike its L-isomer counterpart, poly-L-lysine (PLL), PDL is resistant to enzymatic degradation by proteases secreted by cells, making it the preferred choice for long-term neuronal cultures. wpiinc.comcellsystems.eu

Culturing Primary Neurons and Neural Cell Lines

Primary neurons, which are isolated directly from brain tissue, are notoriously difficult to maintain in culture. wpiinc.comthe-scientist.com PDL-coated surfaces are critical for the successful culture of various types of primary neurons, including those from the cortex and hippocampus. wpiinc.comthermofisher.com The coating facilitates the attachment and spreading of these neurons, which is a prerequisite for their subsequent differentiation and maturation. jetlifescience.com For instance, oligodendrocyte precursor cells (OPCs) require an optimal PDL coating for adherence; otherwise, they may fail to attach and instead form spheres in the culture. nih.gov

Neural cell lines also benefit from PDL-coated substrates. gbo.com The enhanced adhesion provided by PDL supports the growth and differentiation of these cells, making it possible to study various aspects of neuronal development and function in a controlled in vitro environment. jetlifescience.com

Microisland Culture Systems for Synaptic Transmission Studies

A specialized application of this compound is in the creation of microisland cultures for studying synaptic transmission. sigmaaldrich.com This technique involves creating small, isolated islands of a permissive substrate, such as PDL and collagen, on a non-permissive background, typically agarose (B213101). nih.gov This method allows for the culture of single, isolated neurons that form synapses onto themselves, known as autapses. nih.gov

Autaptic cultures are invaluable for investigating the fundamental properties of synaptic transmission in isolation, without the complexities of a neuronal network. nih.gov The generation of uniform microislands, which can be achieved using techniques like micro-stamping with a PDL-containing solution, allows for more reliable and high-throughput studies of synaptic function. nih.gov

Enhancement of Neuronal Maturation and Network Formation in Vitro

The quality of the substrate has a profound impact on the maturation and development of neuronal networks in vitro. Research has shown that the method of poly-D-lysine application can influence neuronal development. sigmaaldrich.comfrontiersin.org For example, neurons cultured on covalently bound PDL have been observed to develop denser and more extensive networks with enhanced synaptic activity compared to those grown on simply adsorbed PDL. sigmaaldrich.comfrontiersin.orgnih.gov This suggests that a more stable and uniform PDL coating promotes better neuronal maturation. the-scientist.com

In addition to PDL alone, combining it with other extracellular matrix proteins, such as laminin, has been explored to further enhance neuronal network development and activity. uu.nl The ability to create more physiologically relevant neuronal networks in vitro is crucial for a wide range of neurobiological studies, from developmental neuroscience to disease modeling. the-scientist.comuu.nl

The following table outlines the effects of different Poly-D-lysine coating methods on neuronal culture:

| Coating Method | Effect on Neuronal Culture | Reference |

|---|---|---|

| Adsorbed PDL | Standard method for promoting neuronal adhesion. | frontiersin.org |

| Covalently Bound PDL | Leads to denser, more extended neuronal networks and enhanced synaptic activity. | sigmaaldrich.comfrontiersin.orgnih.gov |

| PDL + Laminin | Used to further enhance network maturation and activity. | uu.nl |

Three-Dimensional (3D) Cell Culture Systems

The use of this compound extends into the realm of three-dimensional (3D) cell culture, where it plays a crucial role in creating more physiologically relevant models for studying cellular behavior.

In scaffold-based 3D culture, this compound is frequently used to coat various scaffold materials to enhance cell adhesion and growth. nih.govreprocell.com These scaffolds provide a structural support for cells to grow in a three-dimensional arrangement, mimicking the in vivo tissue architecture. The positively charged nature of this compound improves the electrostatic attraction between the scaffold surface and the negatively charged cells, leading to better cell attachment and infiltration into the 3D structure. reprocell.com

A variety of materials can be used to create these scaffolds. For example, research has utilized this compound to coat inert and hydrophilic 3D scaffold discs to visualize and evaluate cancer cell growth. nih.gov In another study, a coralline-derived calcium carbonate matrix was coated with this compound to create a scaffold that promotes the differentiation of hippocampal neural precursor cells. nih.govmdpi.com The coating of Alvetex Scaffold membranes with Poly-D-lysine has been shown to enhance the attachment and migration of cells within the scaffold. reprocell.com

The application of this compound is not limited to synthetic scaffolds. It has also been used to modify natural polymer-based scaffolds. For instance, zein (B1164903) nanofibrous membranes modified with poly(L-lysine) have been shown to improve the adhesion, proliferation, and differentiation of neural stem cells. rsc.org Similarly, bacterial cellulose (B213188) nanofibers have been modified with poly-L-lysine to promote the attachment of animal cells. researchgate.net

In the context of microfluidic devices for 3D cell culture, this compound coating is used to enhance the adhesion of extracellular matrix components, such as type I collagen hydrogels, to the device's surface. mit.edu This prevents the detachment of the hydrogel and allows for long-term 3D cultures.

Table 2: Application of this compound in Scaffold-Based 3D Cell Culture

| Scaffold Material | Cell Type | Purpose of this compound Coating | Outcome | Reference |

| Inert Hydrophilic Discs | Cancer Cells | Enhance cell adhesion for growth evaluation. | Improved visualization and evaluation of cancer cell growth. | nih.gov |

| Coralline-Derived Calcium Carbonate | Hippocampal Neural Precursor Cells | Promote cell adhesion and differentiation. | Promoted differentiation into GFAP-positive astrocytes. | nih.govmdpi.com |

| Alvetex Scaffold Membranes | 3T3 cells | Facilitate cell attachment and migration. | Enhanced infiltration of cells into the scaffold. | reprocell.com |

| Microfluidic Devices | Pancreatic Cancer Cells | Enhance adhesion of collagen hydrogels. | Maintained the integrity of long-term 3D cultures. | |

| Zein Nanofibrous Membranes | Neural Stem Cells | Improve biocompatibility and bioactivity. | Enhanced cell viability, adhesion, proliferation, and differentiation. | rsc.org |

A key advantage of 3D cell culture is its ability to create microenvironments that more closely resemble the conditions within a living organism. This compound contributes to this by facilitating cell-matrix interactions that are crucial for replicating in vivo cellular behavior. nih.govresearchgate.net By promoting the adhesion of cells to the scaffold, it helps to establish a more natural architecture and allows for more complex cell-cell and cell-matrix signaling.

Three-dimensional culture systems are considered more suitable for mimicking the in vivo microenvironment of cultured tumor cells ex vivo. nih.gov The use of scaffolds coated with this compound provides a bridge between traditional 2D culture and animal experiments. nih.gov These models allow for the study of cellular interactions, cell migration, and differentiation in a more controlled yet physiologically relevant setting. researchgate.net

For example, a study using a 3D culture system with this compound-treated flasks observed that this system was more effective in mimicking the in vivo physiological environment for studying extracellular vesicles. nih.gov The 3D culture-derived extracellular vesicles showed a much higher similarity to those found in vivo compared to those from 2D cultures. nih.gov This highlights the importance of the 3D architecture, facilitated by adhesion-promoting molecules like this compound, in generating more accurate ex vivo models for research in areas such as tumor biology and biomarker discovery. nih.gov

Furthermore, the combination of this compound with other ECM components in 3D scaffolds can create a more biomimetic environment. For instance, coating a coralline scaffold with this compound was shown to not only promote the differentiation of neural precursor cells but also to induce morphological changes resembling activated astrocytes, which play a critical role in the central nervous system's response to injury. nih.gov This demonstrates the potential of using this compound-modified scaffolds to model complex biological processes in vitro.

Poly D Lysine Hydrobromide in Biomaterial Science and Regenerative Engineering

Applications in Cell Encapsulation Technologies

Cell encapsulation is a strategy used in regenerative medicine to protect transplanted cells from the host's immune system while allowing for the bidirectional flow of nutrients and therapeutic products. Poly-D-lysine hydrobromide plays a role in this technology, often in conjunction with other biomaterials like alginate.

Microencapsulation Strategies for Biological Components

In microencapsulation, living cells are entrapped within a semi-permeable membrane. This technique is particularly valuable for transplanting cells that produce therapeutic substances, such as insulin-producing islet cells for diabetes treatment. avantorsciences.commpbio.comsigmaaldrich.com

The most common system involves the use of alginate, a naturally derived polysaccharide, to form the initial microcapsule. These alginate microcapsules are then often coated with a layer of poly-L-lysine or poly-D-lysine. emsdiasum.comdeltamicroscopies.com The positively charged poly-lysine interacts with the negatively charged alginate to form a stable, semi-permeable membrane. This poly-lysine-alginate membrane provides immunoisolation for the encapsulated cells. emsdiasum.comdeltamicroscopies.com

While many sources refer to poly-L-lysine in this context, the principles are applicable to poly-D-lysine as well, with the added benefit of its resistance to enzymatic breakdown. scientificlabs.com This increased stability is crucial for the long-term viability and function of the encapsulated cells in the body. The use of poly-lysine in microencapsulation has been reported for various applications, including the encapsulation of islets and the immobilization of living cells in biocompatible microcapsules. mpbio.comvwr.com

| Application | Description | Source |

| Islet Microencapsulation | Used to create a semi-permeable barrier around insulin-producing islet cells for transplantation. | avantorsciences.commpbio.comsigmaaldrich.com |

| Immobilization of Living Cells | Forms biocompatible, semi-permeable microcapsules to entrap and protect various cell types. | mpbio.comvwr.com |

| Alginate-Poly-Lysine System | A common microencapsulation method where a poly-lysine layer is added to an alginate core to form a stable, immunoprotective membrane. | emsdiasum.comdeltamicroscopies.com |

Poly D Lysine Hydrobromide As a Non Viral Vector in Gene Delivery Systems

Polyplex Formation with Nucleic Acids

The foundation of Poly-D-lysine's (PDL) utility in gene delivery lies in its ability to form stable complexes, known as polyplexes, with nucleic acids. nih.govnih.gov This process is primarily driven by the electrostatic attraction between the positively charged primary amine groups of the lysine (B10760008) residues and the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). mdpi.comacs.org

Electrostatic Complexation Dynamics with Plasmid DNA

The formation of polyplexes between Poly-D-lysine (PDL) and plasmid DNA (pDNA) is a dynamic process governed by electrostatic interactions. mdpi.com The cationic nature of PDL allows it to condense and neutralize the anionic pDNA, forming nanoparticle complexes. mdpi.com The efficiency of this complexation is heavily dependent on the ratio of the polymer's nitrogen atoms to the DNA's phosphate groups (N/P ratio).

Gel retardation assays are commonly employed to visualize this interaction. In these assays, the migration of pDNA through an agarose (B213101) gel is observed. When pDNA is unbound, it migrates through the gel under an electric field. However, as increasing amounts of PDL are added, stable polyplexes are formed. These complexes are too large to migrate through the gel pores, resulting in the retention of the DNA in the loading well. This "retardation" of DNA migration signifies successful complexation.

Research has shown that complete retardation of pDNA can be achieved at specific plasmid-to-PDL weight ratios. For instance, in one study, plasmid/PDL ratios of 1:2 and 1:4 were sufficient to form a stable complex that prevented the migration of DNA through the gel. nih.govnih.gov In contrast, ratios from 1:0.12 to 1:1 showed mobility comparable to that of naked DNA, indicating incomplete complexation. nih.govnih.gov

Table 1: Effect of Plasmid/PDL Ratio on DNA Migration in Gel Retardation Assay

| Plasmid/PDL Ratio (w/w) | DNA Migration | Complexation Status |

|---|---|---|

| 1:0.12 | Migrates similar to naked DNA | Incomplete |

| 1:0.25 | Migrates similar to naked DNA | Incomplete |

| 1:0.5 | Migrates similar to naked DNA | Incomplete |

| 1:1 | Migrates similar to naked DNA | Incomplete |

| 1:2 | Retained in the well | Complete |

| 1:4 | Retained in the well | Complete |

| 1:8 | Retained in the well | Complete |

Data derived from studies on PDL-pDNA complex formation. nih.govrsc.org

Characterization of Polyplex Structures and Stability

The structural characteristics and stability of PDL/nucleic acid polyplexes are critical determinants of their success as gene delivery vectors. These properties influence the protection of the genetic cargo from enzymatic degradation and its eventual release within the target cell.

A key attribute of a successful vector is its ability to protect the encapsulated nucleic acid from nucleases present in the bloodstream and tissues. nih.gov DNase I protection assays are utilized to assess this capability. Studies have demonstrated that PDL can effectively shield plasmid DNA from digestion by DNase I at plasmid/PDL ratios of 1:2 and 1:4. nih.gov The stability of these complexes is crucial for in vivo applications. Furthermore, the DNA can be released from the complex, for example, by the addition of a polyanion like heparin, which competes with the DNA for binding to the PDL. nih.gov

The size and surface charge (zeta potential) of the polyplexes are also vital characteristics. For instance, polyplexes formed with reducible polycations consisting of histidine and polylysine (B1216035) residues (HIS RPCs) for siRNA delivery were found to have average diameters ranging from approximately 223 to 267 nm and were stable in salt solutions. nih.gov Similarly, poly(ethylene glycol)-b-poly(L-lysine) (PEG–PLL) block copolymers have been used to form polyplexes with siRNA, resulting in particles with sizes around 10 nm. nih.gov

In Vitro Gene Transfection Efficiency Studies

The ultimate goal of a gene delivery system is the successful transfection of target cells, leading to the expression of the delivered gene. In vitro studies using various cell lines are essential for evaluating the transfection efficiency of PDL-based vectors. nih.govportlandpress.com

Cell Line Specificity in Transfection Efficacy

Research has revealed that the transfection efficiency of Poly-D-lysine (PDL) can be highly dependent on the cell line being targeted. nih.govportlandpress.com This specificity suggests that interactions between the polyplex and cell surface components may play a significant role in uptake and subsequent gene expression.

A notable example of this cell line specificity was observed in a study comparing the transfection of a plasmid encoding Enhanced Green Fluorescent Protein (EGFP) in human neuroblastoma (SH-SY5Y), HeLa, and 3T3 cell lines. nih.govrsc.orgportlandpress.com The results, quantified by flow cytometry, demonstrated significantly higher transfection efficiency in SH-SY5Y cells compared to HeLa and 3T3 cells when using PDL as the delivery vector. nih.govportlandpress.com

In SH-SY5Y cells, PDL-mediated transfection was not only superior to that in other cell lines but also significantly outperformed the widely used commercial transfection reagent, lipofectamine. nih.govnih.gov After 96 hours, EGFP expression in SH-SY5Y cells treated with a plasmid/PDL ratio of 1:2 reached 7.73 ± 0.8%, whereas lipofectamine-treated cells showed only 1.10 ± 0.28% expression. nih.gov Conversely, in HeLa cells, lipofectamine proved to be a more efficient transfection agent than PDL at all tested time points and ratios. mdpi.comnih.gov

Table 2: Comparative Transfection Efficiency of PDL vs. Lipofectamine in Different Cell Lines

| Cell Line | Transfection Agent | Ratio (Plasmid:Agent) | Incubation Time | % EGFP Positive Cells (mean ± SD) |

|---|---|---|---|---|

| SH-SY5Y | Lipofectamine | 1:1 | 96 h | 1.10 ± 0.28% |

| PDL | 1:2 | 96 h | 7.73 ± 0.8% | |

| HeLa | Lipofectamine | 1:1 | 96 h | 5.78 ± 1.24% |

| PDL | 1:2 | 96 h | 1.29 ± 0.26% | |

| PDL | 1:4 | 96 h | 1.16 ± 0.21% | |

| 3T3 | Lipofectamine | 1:1 | 96 h | 1.05 ± 0.14% |

| PDL | 1:2 | 96 h | 0.36 ± 0.03% |

Data compiled from in vitro transfection studies. mdpi.comnih.gov

Optimization of Plasmid-Polymer Ratios for Transfection

The ratio of plasmid DNA to the polymer vector is a critical parameter that must be optimized to achieve maximum transfection efficiency while minimizing cytotoxicity. mdpi.com Studies have systematically varied the plasmid-to-PDL ratio to identify the optimal conditions for gene delivery.

In studies with HeLa cells, the luciferase activity, indicating successful gene expression, was found to be dependent on the polylysine/DNA charge ratio. Maximum activity was observed at a charge ratio of 3, with significantly lower expression at a neutral charge ratio of 1. This suggests that a net positive charge on the polyplex is beneficial for transfection, likely by facilitating interaction with the negatively charged cell membrane.

For SH-SY5Y cells, plasmid/PDL weight ratios of 1:2 and 1:4 have been shown to be effective for transfection. nih.gov The 1:2 ratio, in particular, demonstrated a significant increase in EGFP expression over time, with efficiency increasing from 1.24% at 48 hours to 7.73% at 96 hours. nih.gov This highlights the importance of not only the ratio but also the incubation time in optimizing transfection protocols.

Small Interfering RNA (siRNA) Delivery Approaches

Beyond plasmid DNA, Poly-D-lysine and its derivatives are being explored for the delivery of other nucleic acids, such as small interfering RNA (siRNA), for gene silencing applications. mdpi.comnih.gov However, the delivery of siRNA presents its own set of challenges. While linear poly(L-lysine) (PLL) can complex with siRNA, its use alone is often associated with toxicity and inefficient release from endosomes. nih.gov

To overcome these limitations, modified polylysine-based vectors have been developed. One promising approach involves the creation of reducible polycations (RPCs) composed of histidine and lysine residues. nih.gov The inclusion of histidine, with its buffering capacity, is thought to aid in endosomal escape, a critical step for cytoplasmic delivery of siRNA. nih.gov Furthermore, the reducible nature of these polymers, often achieved by incorporating cysteine residues, allows for cleavage in the reducing environment of the cytoplasm, facilitating the release of the siRNA cargo. nih.gov

Studies have shown that histidine-rich RPCs can efficiently deliver siRNA and mediate gene silencing at levels comparable to or greater than commercially available transfection reagents. nih.gov For example, a study using a GFP reporter plasmid demonstrated that HIS6 RPC polyplexes achieved over 80% reduction in mean fluorescence with just 5 nM of GFP-targeting siRNA. nih.gov The molecular weight of these reducible polycations is another critical factor, with studies indicating that smaller molecular weight carriers (36–80 kDa) were more effective for siRNA delivery compared to larger polymers.

Table of Mentioned Compounds

| Compound Name |

|---|

| Poly-D-lysine hydrobromide |

| Plasmid DNA (pDNA) |

| Small interfering RNA (siRNA) |

| Enhanced Green Fluorescent Protein (EGFP) |

| Lipofectamine |

| Agarose |

| DNase I |

| Heparin |

| Luciferase |

| Poly(ethylene glycol) (PEG) |

| Histidine |

| Cysteine |

Investigations into Poly D Lysine Hydrobromide S Interactions with Macromolecules

Binding Affinity with Negatively Charged Proteins and Polyanions

The fundamental principle governing the interaction of Poly-D-lysine hydrobromide with macromolecules is electrostatics. As a polycation, it readily binds to polyanionic surfaces, including negatively charged proteins, DNA, and the membranes of cells. mpbio.comavantorsciences.com This interaction enhances the number of positively charged sites on a surface, which in turn promotes the adhesion of negatively charged entities. sigmaaldrich.comsigmaaldrich.com

The formation of these polyelectrolyte complexes (PECs) is a result of the strong electrostatic forces between the oppositely charged polymers. researchgate.netsigmaaldrich.com Research has demonstrated the formation of stable complexes between this compound and synthetic polyanions like poly(sodium styrene (B11656) sulfonate) and poly(acrylic acid). researchgate.net The stability and characteristics of these complexes are influenced by factors such as the molecular weight and charge density of the interacting polyions, as well as environmental conditions like ionic strength and pH. researchgate.net For instance, the binding of Poly-L-lysine to silica (B1680970) surfaces was shown to be dependent on the ionic strength of the solution, which affects the conformation of the polymer chain. acs.org While this study used the L-isomer, the principle of electrostatic interaction remains the same. The interaction is not limited to synthetic polyanions; Poly-lysine also binds effectively to biological macromolecules like albumin and negatively charged components of the cell membrane. mpbio.comavantorsciences.com

| Interacting Macromolecule | Type | Nature of Interaction | Resulting Complex/Effect |

|---|---|---|---|

| Serum Albumin | Protein | Electrostatic Binding | Enhanced cellular uptake of albumin. avantorsciences.com |

| DNA | Polyanion (Nucleic Acid) | Electrostatic Binding | Binds to and condenses DNA. avantorsciences.com |

| Cell Membranes | Biological Surface | Electrostatic Interaction | Enhances cell adhesion to surfaces. mpbio.comsigmaaldrich.com |

| Poly(sodium styrene sulfonate) | Synthetic Polyanion | Electrostatic Interaction | Formation of a stable polyelectrolyte complex (PEC). researchgate.net |

| Poly(acrylic acid) | Synthetic Polyanion | Electrostatic Interaction | Formation of a polyelectrolyte complex (PEC). researchgate.net |

Bioconjugation Strategies for Enhanced Cellular Uptake of Research Probes

The ability of this compound to interact with cell membranes has been leveraged in bioconjugation strategies to enhance the cellular uptake of various molecules and research probes. avantorsciences.com Due to its polycationic nature, the polymer can stimulate endocytosis, providing a mechanism for internalizing conjugated cargo. medchemexpress.com The resistance of the D-isomeric form to enzymatic degradation by cellular proteases is a significant advantage, as it prevents disruption of the cells that might occur from excessive uptake of L-lysine. alamanda-polymers.commpbio.comavantorsciences.com

Researchers have successfully conjugated Poly-lysine to proteins like horseradish peroxidase and albumin, which resulted in enhanced cellular uptake of these proteins. avantorsciences.com This strategy extends to smaller molecules as well; for example, conjugation to the chemotherapy agent methotrexate (B535133) has been shown to increase its transport into cells. avantorsciences.comsigmaaldrich.com

More advanced applications involve the use of Poly-D-lysine in nanomaterial formulations. For instance, Poly-D-lysine has been used to coat nanodiamonds. frontiersin.org These coated nanoparticles were able to effectively bind and condense therapeutic oligonucleotides, forming stable complexes that were readily taken up by cells via endocytosis. frontiersin.org This demonstrates the polymer's role as a versatile platform for creating delivery systems for research probes and therapeutic agents. frontiersin.org The conjugation of specific peptides to these Poly-lysine-based systems can further enable targeted delivery to specific cell types, such as glioma cells. frontiersin.org

| Conjugated Molecule/Probe | Purpose of Conjugation | Observed Outcome | Reference |

|---|---|---|---|

| Albumin | Enhance cellular uptake | Increased uptake of albumin by cells. | avantorsciences.com |

| Horseradish Peroxidase | Enhance cellular uptake | Increased uptake of horseradish peroxidase by cells. | avantorsciences.com |

| Methotrexate | Increase drug transport | Enhanced transport of methotrexate into cells. | avantorsciences.comsigmaaldrich.com |

| Nanodiamonds (for oligonucleotide delivery) | Condense and deliver CpG oligonucleotides | Effective condensation of oligonucleotides and enhanced cellular uptake via endosomes. | frontiersin.org |

| Targeting Peptides (e.g., for glioma cells) | Enable targeted delivery | Facilitated penetration of the blood-brain-barrier and increased uptake at the glioma site. | frontiersin.org |

Explorations in Specialized Biological Research Fields

Poly-D-lysine Hydrobromide in Prion Protein Elimination Studies

Poly-D-lysine (PDL) hydrobromide, a synthetic polymer of the D-enantiomer of lysine (B10760008), has emerged as a significant compound in the study of prion diseases. Research has demonstrated its capability to clear the pathogenic, misfolded form of the prion protein (PrPSc) from infected cells, offering valuable insights into potential therapeutic strategies. nih.govavantorsciences.commpbio.comselleckchem.commpbio.com

Detailed Research Findings

Investigations into the anti-prion properties of polylysine (B1216035) have revealed specific mechanisms and comparative efficacies. Studies using prion-infected murine neuroblastoma cells (SN56) have shown that poly-D-lysine can effectively remove the proteinase K-resistant PrPSc, a hallmark of prion infection, without altering the normal cellular prion protein (PrPC). nih.govselleckchem.com This selective action is crucial as PrPC plays important roles in normal cellular function.

A key aspect of poly-D-lysine's anti-prion activity is its stereospecificity. Research has consistently found that the D-isomer (PDL) is markedly more potent in eliminating prions than its counterpart, poly-L-lysine (PLL). nih.govresearchgate.net This enhanced efficacy is attributed to PDL's higher resistance to enzymatic degradation by cellular proteases, allowing it to persist and exert its effects for longer periods. nih.gov

The primary mechanism of action involves a direct physical interaction between poly-D-lysine and the prion protein. nih.gov In vitro cross-linking and Nuclear Magnetic Resonance (NMR) studies have precisely mapped this interaction to the region of PrP containing helices 2 and 3 (H2H3). nih.govresearchgate.net By binding to this domain, poly-D-lysine is thought to stabilize the native α-helical structure of PrP, thereby preventing its conformational conversion into the disease-associated β-sheet-rich PrPSc form and inhibiting subsequent aggregation. nih.gov

An additional mechanism has been proposed involving plasminogen, a known cellular cofactor that facilitates the conversion of PrPC to PrPSc. nih.gov Studies on poly-L-lysine, which shares its cationic properties with PDL, have shown that it can inhibit prion propagation by interfering with plasminogen. researchgate.netnih.gov Protein Misfolding Cyclic Amplification (PMCA) assays, which mimic prion replication in vitro, confirmed that polylysine inhibits the plasminogen-mediated propagation of prions. researchgate.net The greater efficacy of PDL seen in cell cultures corresponds to its improved ability to inhibit this pathway compared to PLL. researchgate.net

The molecular weight of the polylysine polymer is also a critical factor in its anti-prion function. Research using poly-L-lysine demonstrated that polymers with an average molecular weight greater than 10 kDa were effective at eliminating PrPSc from scrapie-infected neuroblastoma (ScN2a) cells, whereas polymers with a molecular weight of 3 kDa or less were ineffective. nih.gov This suggests a size threshold is necessary for the polymer to effectively interfere with prion propagation.

| Compound | Relative Efficacy | Primary Reason for Difference | Supporting Evidence |

|---|---|---|---|

| Poly-D-lysine (PDL) | Higher | Greater resistance to cellular enzymatic degradation. nih.gov | More potent removal of PrPSc from infected SN56 and ScN2a cells. nih.govresearchgate.net |

| Poly-L-lysine (PLL) | Lower | Higher susceptibility to degradation by cellular proteases. nih.gov | Markedly weaker effect in removing PrPSc compared to PDL. nih.gov |

| Molecular Weight (MW) | Effectiveness in PrPSc Elimination | Cell Model | Reference Study Finding |

|---|---|---|---|

| > 10 kDa | Effective | ScN2a cells | Successfully eliminated PrPSc from infected cells. nih.gov |

| ≤ 3 kDa | Ineffective | ScN2a cells | Unable to alter the levels of PrPSc in infected cells. nih.gov |

| Study Type | Key Finding | Mechanism Implicated |

|---|---|---|

| Cell Culture (SN56, ScN2a) | PDL removes proteinase K-resistant PrPSc without affecting PrPC. nih.govselleckchem.com PDL is more potent than PLL. researchgate.net | Enantiospecificity; resistance to degradation. nih.gov |

| In Vitro Cross-linking & NMR | PDL directly binds to the H2H3 domain of the prion protein. nih.gov | Stabilization of PrP conformation, preventing misfolding and aggregation. nih.gov |

| Protein Misfolding Cyclic Amplification (PMCA) | Inhibits plasminogen-mediated prion propagation, with PDL being more effective than PLL. researchgate.net | Interference with a cellular cofactor (plasminogen) required for PrP conversion. nih.gov |

Methodological Considerations and Optimization in Poly D Lysine Hydrobromide Research Protocols

Influence of Molecular Weight on Substrate Performance and Binding Site Availability

The molecular weight (MW) of Poly-D-lysine (PDL) is a critical parameter that directly influences its physical properties and effectiveness as a substrate for cell culture. advancedbiomatrix.comgendepot.com The choice of MW represents a trade-off between the viscosity of the coating solution and the density of available binding sites for cell attachment. advancedbiomatrix.commpbio.com

Lower Molecular Weight PDL (e.g., 30,000-70,000 Da) results in solutions that are less viscous and therefore easier to handle and apply as a uniform coating. mpbio.comalamanda-polymers.com However, these smaller polymers offer fewer potential binding sites per molecule for cell attachment. sigmaaldrich.comscientificlabs.ie

Higher Molecular Weight PDL (e.g., >150,000 Da) provides a greater number of positively charged binding sites per molecule, which can enhance cell adhesion. advancedbiomatrix.comscientificlabs.iecellsystems.eu The trade-off is that these solutions are significantly more viscous, which can complicate the coating procedure. mpbio.comalamanda-polymers.com

Intermediate Molecular Weight PDL (e.g., 70,000-150,000 Da) is often recommended as a compromise, offering a manageable viscosity while still providing a sufficient number of binding sites for robust cell attachment for a variety of cell types. advancedbiomatrix.comgendepot.comcellsystems.eu

This relationship between molecular weight, viscosity, and binding site availability allows researchers to select a PDL formulation that is best suited for their specific cell type and experimental requirements.

| Molecular Weight (Da) | Viscosity | Binding Site Density | Primary Characteristic |

|---|---|---|---|

| 30,000 - 70,000 | Low | Lower | Easier to handle due to lower viscosity. mpbio.comalamanda-polymers.com |

| 70,000 - 150,000 | Moderate | Sufficient | Often considered a good balance of viscosity and binding sites for general use. advancedbiomatrix.comcellsystems.eu |

| >150,000 | High | Higher | Provides more attachment sites per molecule, potentially enhancing adhesion for certain applications. advancedbiomatrix.comcellsystems.eu |

Comparison with Poly-L-lysine in Specific Research Applications

Poly-D-lysine (PDL) and its stereoisomer, Poly-L-lysine (PLL), are both synthetic polymers used to promote cell adhesion. biomat.itanalytics-shop.com While both function by creating a positively charged surface that attracts negatively charged cell membranes, their structural difference—being D- and L-enantiomers respectively—leads to critical distinctions in their biological stability and cellular interactions. wpiinc.com

| Characteristic | Poly-D-lysine (PDL) | Poly-L-lysine (PLL) |

|---|---|---|

| Enzymatic Stability | Resistant to degradation by cellular proteases. analytics-shop.comwpiinc.comrndsystems.com | Susceptible to degradation by cellular proteases. pediaa.comresearchgate.net |

| Recommended Use | Long-term cultures, sensitive cell lines, experiments requiring stable coating. wpiinc.com | Short- to medium-term applications, fixed-cell assays, transfection experiments. |

| Cellular Uptake | Not readily digested or taken up by cells. alamanda-polymers.commpbio.com | Can be digested by certain cells, potentially leading to excessive uptake of L-lysine and cellular disruption. sigmaaldrich.comalamanda-polymers.commpbio.com |

| Biological Origin | Synthetic; does not occur naturally in biological systems. wpiinc.com | Composed of the naturally occurring L-enantiomer of lysine (B10760008). |

A primary advantage of Poly-D-lysine is its resistance to enzymatic degradation. advancedbiomatrix.comgendepot.comcellsystems.eu Many cultured cells, particularly primary neurons and certain cell lines, secrete proteases that can break down polypeptide substrates. wpiinc.compediaa.com Since PDL is composed of the D-enantiomer of lysine, which is not naturally found in proteins, it is not recognized by these enzymes and remains stable over long culture periods. biomat.itwpiinc.com In contrast, Poly-L-lysine, made from the natural L-enantiomer, is susceptible to digestion by these proteases. pediaa.comresearchgate.net This degradation can lead to the detachment of cells over time, making PDL the preferred choice for long-term experiments or for the culture of cells that are slow-growing or highly sensitive. wpiinc.com

The stereochemistry of the lysine monomers also influences how cells interact with and process the polymers. Some cell types are capable of digesting Poly-L-lysine. mpbio.comalamanda-polymers.commpbio.com This can lead to an excessive uptake of L-lysine, which may disrupt normal cellular processes. sigmaaldrich.comalamanda-polymers.comscientificlabs.ie Because Poly-D-lysine is not readily broken down, it avoids this issue, preventing potential cell disruption. alamanda-polymers.commpbio.com Furthermore, studies have shown that polycations can stimulate pinocytosis (a form of endocytosis) and that the cellular response can differ between PDL and PLL. nih.gov Research using rat peritoneal macrophages and rat visceral yolk sacs demonstrated that while both polycations increase the affinity of a substrate for the plasma membrane, the ability to internalize the resulting complex can be cell-type dependent, highlighting a mechanism for differential uptake. nih.gov

Resistance to Enzymatic Degradation in Cell Culture Environments

Optimization of Coating Parameters for Enhanced Research Outcomes

The effectiveness of a Poly-D-lysine coating is highly dependent on the methodology used for its application. Optimizing parameters such as the binding method and rinsing procedures is crucial for creating a stable and uniform surface that promotes cell health and adhesion.

Poly-D-lysine can be attached to culture surfaces through two primary methods: physical adsorption (physisorption) or covalent binding.

Adsorption: This is the most common method, where the PDL solution is incubated on the culture surface (e.g., glass or plastic), allowing the positively charged polymer to electrostatically adsorb to the negatively charged surface. sigmaaldrich.combiomat.it While simple, this method can sometimes result in a less stable layer, and neurons cultured on adsorbed PDL have been observed to reaggregate into clusters over time. nih.gov

Covalent Binding: This method involves chemically bonding the PDL to the surface. One approach involves using reagents to activate surface groups (like carboxylic acids) to form stable amide bonds with the amino groups of the lysine residues. uci.eduacs.org A 2023 study directly comparing these methods for primary cortical neuron cultures found that covalent binding of PDL resulted in significantly enhanced neuronal maturation. nih.govnih.gov Neurons grown on covalently bound PDL developed more dense and extended networks and exhibited enhanced synaptic activity compared to those on adsorbed PDL. nih.govnih.gov The covalent method provides a more stable and reproducible coating, which is particularly beneficial for long-term and sensitive neuronal cultures. nih.govswinburne.edu.au

| Parameter | Adsorption Method | Covalent Binding Method |

|---|---|---|

| Mechanism | Electrostatic attraction between polymer and surface. sigmaaldrich.com | Formation of chemical (amide) bonds between polymer and surface. nih.govuci.edu |

| Stability | Less stable; can lead to neuron reaggregation over time. nih.gov | More stable and reproducible layer. nih.gov |

| Neuronal Network | Less dense networks. nih.govnih.gov | More dense and extended networks. nih.govnih.gov |

| Synaptic Activity | Standard activity. | Enhanced synaptic activity. nih.govnih.gov |

The rinsing step following the incubation of the surface with the Poly-D-lysine solution is a critical part of the protocol. The primary purpose of this step is to remove any excess, unbound, or loosely attached polymer from the surface. nih.govsigmaaldrich.com If not removed, this excess PDL can be cytotoxic or interfere with cell adhesion.

Standard protocols typically recommend a thorough rinse with sterile, tissue culture-grade water or a buffered solution like PBS (Phosphate-Buffered Saline). sigmaaldrich.comnih.govneuvitro.com After rinsing, the coated surface is generally allowed to dry completely in a sterile environment, such as a laminar flow hood, for at least two hours before introducing cells and medium. sigmaaldrich.comscientificlabs.iesigmaaldrich.com This drying step helps to ensure a stable adsorbed layer. The number of rinses and the choice between water and PBS can vary, and some protocols suggest that washing with DPBS may be preferable to deionized water to avoid potential osmotic shock to any residual cells, though this is less of a concern on a fresh coating. researchgate.net Proper execution of the rinse and dry steps is essential for creating a consistent, non-toxic surface that optimally supports cell adhesion and viability.

Q & A

Q. What are the standard protocols for preparing Poly-D-lysine hydrobromide (PDL) solutions for cell culture coating?

PDL solutions are typically prepared in sterile water or buffer (e.g., PBS) at concentrations ranging from 0.01–0.1 mg/mL. For neuronal cell cultures, a 0.1 mg/mL solution is incubated on glass coverslips for 1 hour at 37°C, followed by rinsing with sterile water to remove unbound residues. Molecular weight (e.g., 15–30 kDa vs. 50–90 kDa) impacts adhesion efficiency; higher molecular weight PDL may form denser coatings but requires optimization .

Q. How can researchers quantify PDL concentration in solution using UV/Vis spectrophotometry?

Four validated methods include:

- TNBS Assay : Reacts with primary amines, measuring absorbance at 335 nm.

- Trypan Blue Exclusion : Indirectly measures PDL via electrostatic interactions.

- Bicinchoninic Acid (BCA) Assay : Detects peptide bonds but requires calibration against lysine standards.

- Direct UV Absorbance : PDL absorbs at 215–225 nm (peptide bonds), though interference from buffers like MES requires baseline correction .

Q. What are the critical parameters for ensuring reproducibility in PDL-based cell adhesion studies?

Key factors include:

- Molecular weight consistency : Batch variability in polymerization degrees (e.g., 15–30 kDa vs. 30–70 kDa) affects coating density.

- Solution pH : Use neutral buffers (pH 7.0–7.4) to prevent hydrolysis.

- Sterility : Filter-sterilize solutions (0.22 µm) to avoid microbial contamination .

Advanced Research Questions

Q. How does PDL molecular weight influence experimental outcomes in neuronal vs. non-neuronal cell models?

Higher molecular weight PDL (e.g., 50–90 kDa) enhances neurite outgrowth due to increased surface charge density, while lower weights (15–30 kDa) are optimal for epithelial cell monolayers. Comparative studies show 30 kDa PDL improves NIH/3T3 fibroblast adhesion by 40% compared to 15 kDa, but this trend reverses in primary neurons .

Q. What methodological approaches resolve contradictions in PDL-mediated cytotoxicity reports?

Discrepancies arise from:

- Impurities : Commercial PDL may contain residual bromide ions; dialysis (3.5 kDa MWCO membrane) reduces cytotoxicity.

- Concentration thresholds : Cytotoxicity in HEK293 cells occurs at >0.2 mg/mL, while <0.1 mg/mL is safe.

- Cell-type specificity : Neuronal cells tolerate higher concentrations due to membrane composition .

Q. How can researchers optimize PDL for co-functionalization with extracellular matrix (ECM) proteins like laminin?

Sequential coating protocols are recommended:

Q. What advanced techniques characterize PDL’s interaction with anionic nanoparticles in drug delivery systems?

Use:

- Zeta Potential Analysis : Measures charge reversal (e.g., from -20 mV to +15 mV) upon PDL adsorption.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- Cryo-EM : Visualizes PDL-nanoparticle corona formation, critical for optimizing gene delivery vectors .

Methodological Best Practices

Q. How should researchers document PDL usage for reproducibility in publications?

Include:

- Source and molecular weight : E.g., "PDL (Sigma-Aldrich, 30–70 kDa, Cat# P1024)."

- Coating protocol : Duration, temperature, and rinsing steps.

- Batch variability : Report lot numbers and pre-experiment dialysis steps (if applicable) .

Q. What databases provide reliable structural and physicochemical data for PDL?

Refer to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.